Sel de myo-inositol trispyrophosphate hexasodique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Myo-Inositol Trispyrophosphate Hexasodium Salt has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .
Mode of Action
ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .
Biochemical Pathways
The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.
Pharmacokinetics
It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.
Result of Action
The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .
Action Environment
Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myo-Inositol Trispyrophosphate Hexasodium Salt involves the phosphorylation of myo-inositol. The process typically includes the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form the trispyrophosphate derivative. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of Myo-Inositol Trispyrophosphate Hexasodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is then dried and stored under inert conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Myo-Inositol Trispyrophosphate Hexasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The pyrophosphate groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Myo-Inositol Trispyrophosphate Hexasodium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from the reactions of Myo-Inositol Trispyrophosphate Hexasodium Salt depend on the specific reaction conditions. For example, oxidation reactions may yield various phosphorylated derivatives, while substitution reactions can produce a range of substituted inositol compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phytic Acid: Unlike Myo-Inositol Trispyrophosphate Hexasodium Salt, phytic acid is not membrane-permeant due to its charge distribution.
Inositol Trisphosphate: This compound is another inositol phosphate but differs in its structure and biological effects.
Uniqueness
Myo-Inositol Trispyrophosphate Hexasodium Salt is unique due to its membrane-permeant nature and its ability to act as an allosteric regulator of hemoglobin. This property makes it particularly effective in enhancing tissue oxygenation, which is not observed with other similar compounds .
Activité Biologique
Introduction
Myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP) is a synthetic derivative of myo-inositol hexakisphosphate, known for its unique biological activities. This compound functions primarily as an allosteric effector of hemoglobin and has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and obesity management.
ITPP closely resembles naturally occurring inositol 1,4,5-trisphosphate but features three phosphate groups substituted with more stable diphosphonate groups. This modification enhances its stability and resistance to enzymatic degradation, allowing it to exert prolonged biological effects. ITPP interacts with inositol 1,4,5-trisphosphate receptors, leading to a cascade of intracellular signaling events that influence various physiological processes, including glucose metabolism and cellular energy homeostasis .
Table 1: Structural Comparison of ITPP and IP3
Feature | ITPP (Hexasodium Salt) | IP3 (Inositol 1,4,5-Trisphosphate) |
---|---|---|
Phosphate Groups | Three diphosphonate groups | Three phosphate groups |
Stability | High stability due to diphosphonate groups | Less stable |
Biological Role | Allosteric effector of hemoglobin | Second messenger in signaling |
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity properties of ITPP. In animal models, particularly Balb/c mice subjected to high-fat diets (HFD), ITPP administration significantly prevented weight gain without requiring caloric restriction. In a controlled study, mice receiving ITPP maintained lower body weights compared to controls consuming HFD alone. The findings suggest that ITPP may enhance metabolic efficiency and promote fat oxidation .
Table 2: Effects of ITPP on Body Weight in Mice
Treatment Group | Initial Weight (g) | Final Weight (g) | Weight Change (%) |
---|---|---|---|
Control (HFD) | 30 | 40 | +33.3 |
HFD + ITPP | 30 | 30 | 0 |
Normal Diet | 30 | 30 | 0 |
Mechanisms Underlying Anti-Obesity Activity
The mechanism by which ITPP exerts its anti-obesity effects involves modulation of energy metabolism pathways. It is hypothesized that ITPP enhances oxygen delivery to tissues by altering hemoglobin's affinity for oxygen, thus promoting aerobic metabolism over anaerobic pathways. This shift may lead to increased energy expenditure and fat utilization .
Potential Applications in Diabetes Management
ITPP has also been investigated for its potential role in managing diabetic nephropathy. Preliminary findings indicate that it may improve renal function by mitigating oxidative stress and inflammation associated with diabetes . Further research is required to elucidate the precise mechanisms and therapeutic benefits.
Case Studies
A pilot study conducted on human subjects demonstrated the presence of ITPP in urine following oral administration. This study provided insights into the pharmacokinetics of ITPP and its potential as a doping agent in sports medicine . The detection methods employed included LC-MS/MS, showcasing the compound's stability and persistence within biological systems.
Table 3: Pharmacokinetic Profile of ITPP
Parameter | Value |
---|---|
Half-Life | TBD |
Peak Concentration | TBD |
Excretion Method | Urine |
Propriétés
IUPAC Name |
hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYSAZRROROSE-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na6O21P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439863 | |
Record name | ITTP Hexasodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23103-35-7 | |
Record name | ITTP Hexasodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.